molecular formula C23H23NO4 B3112258 Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- CAS No. 188751-57-7

Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-

Cat. No.: B3112258
CAS No.: 188751-57-7
M. Wt: 377.4 g/mol
InChI Key: FDSJQWJNLQURMJ-UHFFFAOYSA-N
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Description

Bicyclo[221]heptane-2-carboxylic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- is a complex organic compound that features a bicyclic structure

Mechanism of Action

Target of Action

It is known that this compound is a derivative of the amino acid glycine , suggesting that it may interact with proteins or enzymes that recognize or process glycine.

Mode of Action

As a glycine derivative , it may mimic the structure of glycine and interact with glycine receptors or enzymes that metabolize glycine

Biochemical Pathways

Given its structural similarity to glycine , it may be involved in pathways where glycine plays a role, such as the synthesis of proteins, purines, and glutathione. The downstream effects of these interactions would depend on the specific context and require further investigation.

Result of Action

As a glycine derivative , it may have effects similar to those of glycine, which include neurotransmission, antioxidation, and protein synthesis, among others.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[221]heptane-2-carboxylic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- typically involves multiple steps One common method includes the initial formation of the bicyclo[22The final step involves the attachment of the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group through a series of reactions that may include esterification and amination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biology, it is used in the study of enzyme interactions and protein folding. The Fmoc group is particularly useful in peptide synthesis.

Medicine

Industry

In industry, it is used in the production of advanced materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester: Similar in structure but lacks the Fmoc group.

    Bicyclo[2.2.1]heptane-2-carboxylic acid: The parent compound without additional functional groups.

Uniqueness

What sets Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- apart is its combination of the bicyclic structure with the Fmoc group. This unique combination allows for specialized applications in peptide synthesis and biochemical research.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-21(26)23(12-14-9-10-15(23)11-14)24-22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSJQWJNLQURMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301131499
Record name 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301131499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188751-57-7
Record name 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188751-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301131499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-
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Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-
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Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-
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Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-
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Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-
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Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-

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